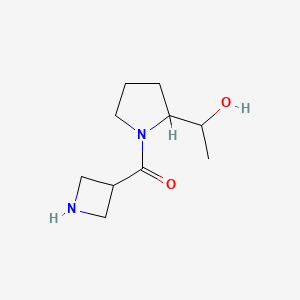

Azetidin-3-yl(2-(1-hydroxyethyl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

azetidin-3-yl-[2-(1-hydroxyethyl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-7(13)9-3-2-4-12(9)10(14)8-5-11-6-8/h7-9,11,13H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVWQSNJMFILFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN1C(=O)C2CNC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Azetidin-3-yl(2-(1-hydroxyethyl)pyrrolidin-1-yl)methanone, also known by its IUPAC name, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Molecular Formula : C12H22N2O2

Molecular Weight : 226.32 g/mol

CAS Number : 2098081-06-0

Structure : The compound features a unique structure that includes an azetidine ring and a pyrrolidine moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily linked to its interaction with various receptor systems in the body. Preliminary studies suggest that this compound may act as a modulator for certain neurotransmitter receptors, potentially influencing pathways involved in mood regulation and cognition.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Cognitive Enhancement : Some studies have shown that compounds with similar structures can enhance cognitive functions by modulating cholinergic pathways.

- Neuroprotective Effects : The compound may possess neuroprotective properties, potentially beneficial in neurodegenerative conditions.

- Anti-inflammatory Activity : There is emerging evidence suggesting that this compound could reduce inflammation, which is crucial in various chronic diseases.

Study 1: Cognitive Enhancement

In a controlled study involving animal models, administration of this compound resulted in improved memory retention and learning capabilities. The study measured cognitive performance through maze tests and found significant improvements compared to control groups.

Study 2: Neuroprotection

A study published in a peer-reviewed journal reported that the compound exhibited protective effects against oxidative stress-induced neuronal damage. The researchers utilized cell cultures exposed to neurotoxic agents and noted a decrease in cell death when treated with the compound.

Data Table: Summary of Biological Activities

Scientific Research Applications

Azetidin-3-yl(2-(1-hydroxyethyl)pyrrolidin-1-yl)methanone is a compound of growing interest in medicinal chemistry, particularly due to its potential applications in treating various diseases. This article explores its scientific research applications, synthesizing findings from diverse sources to provide a comprehensive overview.

CCR6 Receptor Modulation

Research indicates that derivatives of azetidin-3-ylmethanol, which includes the target compound, act as modulators of the CCR6 receptor. This receptor is implicated in various inflammatory and autoimmune diseases. The modulation of CCR6 has potential therapeutic implications for conditions such as multiple sclerosis and rheumatoid arthritis. A patent describes the synthesis and use of these compounds for treating or preventing diseases associated with CCR6 signaling pathways .

Anticancer Activity

Another area of interest involves the compound's potential as an anticancer agent. Certain derivatives have shown promise in inhibiting tumor growth by targeting specific pathways involved in cell proliferation and survival. For instance, compounds structurally related to this compound have been studied for their ability to inhibit epidermal growth factor receptor (EGFR) activity, a critical pathway in many cancers .

Antibacterial Properties

The compound's derivatives have also been explored for their antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). Research has indicated that modifications to the azetidine structure can enhance antibacterial efficacy, making it a candidate for developing new antibiotics .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, often beginning with simpler azetidine and pyrrolidine precursors. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties. Studies have shown that substituents on the pyrrolidine ring significantly influence bioactivity, with certain modifications leading to increased potency against targeted receptors .

Case Study 1: CCR6 Modulators

A study evaluating various azetidine derivatives found that specific substitutions led to enhanced binding affinity for the CCR6 receptor. The findings suggest that these compounds could serve as lead candidates for further development in treating inflammatory diseases .

Case Study 2: Anticancer Research

In preclinical trials, a derivative of this compound demonstrated significant tumor reduction in xenograft models. The mechanism was attributed to its ability to inhibit EGFR signaling pathways effectively, highlighting its potential as an anticancer therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, differing in substituents, stereochemistry, or heterocyclic cores. These variations influence physicochemical properties, receptor affinity, and biological activity.

Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone (CAS 2092062-77-4)

- Structure : Features a 4,4-difluoro-2-(hydroxymethyl)pyrrolidine instead of 2-(1-hydroxyethyl)pyrrolidine.

- Properties : Fluorination increases electronegativity and metabolic stability. The hydroxymethyl group enhances hydrophilicity compared to the hydroxyethyl group.

- Applications : Used in research as a synthetic intermediate, highlighting its utility in medicinal chemistry for fluorinated analogs .

(5-Amino-1,2,4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone Derivatives

- Structure: Substitutes azetidine with a 5-amino-triazinyl group and pyrrolidine with benzoisoxazole.

- Activity : Demonstrates sodium channel blocking and anticonvulsant effects in rodent models. The benzoisoxazole moiety contributes to π-π stacking interactions with ion channels .

Azetidin-1-yl((2S,4R)-4-hydroxypyrrolidin-2-yl)methanone (CAS 352278-25-2)

- Structure : Stereospecific (2S,4R)-4-hydroxypyrrolidine replaces the 2-(1-hydroxyethyl) group.

- Impact : Stereochemistry at C2 and C4 influences receptor binding. The hydroxyl group’s spatial orientation may optimize hydrogen bonding in chiral environments, such as enzyme active sites .

(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS 1242887-47-3)

- Structure : Pyrrolidine is substituted with a 3-methylpyridinyl group, and the azetidine is replaced with phenyl.

- This compound’s pharmacokinetic profile may favor blood-brain barrier penetration .

Pyrrole-Derived Cannabinoids with Variable Side Chains

- Structure: Pyrrole cores with morpholinoethyl or carbon chains (4–6 carbons) at the C3 position.

- Activity : Optimal side-chain length (4–6 carbons) maximizes CB1 receptor affinity. Pyrrole derivatives exhibit lower potency than indole analogs, suggesting heterocycle polarity and steric effects modulate receptor interactions .

Comparative Analysis Table

Preparation Methods

General Synthetic Strategy

The synthesis of azetidin-3-yl(2-(1-hydroxyethyl)pyrrolidin-1-yl)methanone typically follows a convergent approach:

- Step 1: Synthesis of the azetidine core, often starting from protected amino-azetidines.

- Step 2: Preparation of the pyrrolidine derivative bearing the 1-hydroxyethyl substituent.

- Step 3: Coupling of the azetidine and pyrrolidine units through amide bond formation to afford the methanone linkage.

This approach allows for modular assembly and facilitates structural modifications.

Preparation of Azetidine Derivatives

A key step involves preparing 3-amino-azetidines or azetidine derivatives functionalized for subsequent coupling. According to WO2000063168A1, an improved process for synthesizing 3-amino-azetidines includes:

Deprotection and extraction: N-t-butyl-O-trimethylsilylazetidine is treated with hydrochloric acid, followed by extraction and basification to isolate the azetidine intermediate as a crystalline solid with a yield of approximately 64%.

Mesylation and amination: The azetidine alcohol is converted to a mesylate intermediate using methylene chloride and methanesulfonyl chloride, then reacted with aqueous ammonia or amines to introduce nitrogen substituents.

Hydrogenation: Palladium hydroxide on carbon catalyzes hydrogenation under elevated pressure (40-60 psi) and temperature (up to 60°C) to reduce intermediates and remove protecting groups.

Salt formation: The azetidine derivatives are often isolated as hydrochloride salts by bubbling hydrogen chloride gas through ethanolic suspensions, followed by reflux and filtration to obtain pure crystalline products with yields ranging from 62% to 89.5%.

Preparation of Pyrrolidine Derivatives with 1-Hydroxyethyl Substituent

The pyrrolidine moiety bearing a 1-hydroxyethyl group is synthesized through stereoselective alkylation or reduction steps:

Starting from pyrrolidine precursors, introduction of the hydroxyethyl group is achieved by reaction with appropriate hydroxyalkylating agents or by reduction of keto intermediates.

The stereochemistry is controlled to yield the (2S)- or (2R)-configured hydroxyethyl substituent, which is critical for biological activity.

The pyrrolidine intermediate is often prepared as a pharmaceutically acceptable salt for stability and ease of handling.

Coupling to Form this compound

The final step involves coupling the azetidine and pyrrolidine units via an amide bond to form the methanone linkage:

Activation of carboxyl or acid chloride: The carbonyl component is activated, often as an acid chloride or using coupling reagents, to facilitate amide bond formation.

Nucleophilic substitution: The amine group on the pyrrolidine attacks the activated carbonyl on the azetidine derivative, forming the amide bond.

Purification: The product is purified by extraction, crystallization, or chromatography to yield the target compound.

This process is exemplified in the preparation of azetidinyloxyphenylpyrrolidine compounds described in EP2970222B1, where the coupling is optimized to maintain stereochemical integrity and yield.

Representative Data Table of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Azetidine deprotection | N-t-butyl-O-trimethylsilylazetidine + HCl | Room temp | 1 hour | 64 | Extraction with ether, basification steps |

| Mesylation of azetidine alcohol | Methanesulfonyl chloride, methylene chloride | 0-25°C | Dropwise add. | - | Followed by amination |

| Amination | Aqueous ammonia or isopropylamine | 55-60°C | 12 hours | - | Formation of amine-substituted azetidine |

| Hydrogenation | Pd(OH)2 on carbon, H2 pressure 40-60 psi | 60°C | 48-72 hours | - | Removal of protecting groups |

| Salt formation | HCl gas in ethanol | 0°C to reflux | 12 hours | 62-89.5 | Isolation of hydrochloride salt |

| Amide coupling | Activated acid chloride or coupling reagent | Room temp to 60°C | Several hours | - | Formation of methanone linkage |

Research Findings and Optimization Notes

The use of protecting groups such as t-butyl and trimethylsilyl in azetidine synthesis enhances selectivity and yield during deprotection and functionalization.

Controlled hydrogenation under elevated pressure ensures complete removal of protecting groups without racemization or degradation of sensitive moieties.

The formation of hydrochloride salts improves compound stability and facilitates purification.

Stereochemical control during hydroxyethyl introduction on the pyrrolidine ring is critical for biological activity, necessitating precise reaction conditions and chiral starting materials.

Coupling reactions benefit from mild conditions to preserve stereochemistry and avoid side reactions, often employing coupling reagents that minimize racemization.

Q & A

Basic Research Question

- NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., hydroxyethyl protons at δ 1.2–1.5 ppm; azetidine ring protons at δ 3.0–3.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion matching C9H16N2O2).

- X-Ray Crystallography : For absolute configuration determination, SHELX software (SHELXL/SHELXS) is widely used for small-molecule refinement, particularly for resolving chiral centers in azetidine-pyrrolidine hybrids .

How does the hydroxyethyl substituent influence the pyrrolidine ring’s conformational dynamics?

Advanced Research Question

The hydroxyethyl group introduces steric and electronic effects:

- Steric Hindrance : Molecular dynamics simulations (e.g., Gaussian or AMBER) predict restricted rotation around the C-N bond, favoring specific chair or twist-boat conformations .

- Hydrogen Bonding : Intramolecular H-bonding between the hydroxyl and carbonyl groups may stabilize certain conformers, affecting binding to biological targets.

Experimental Validation : Variable-temperature NMR or NOESY can detect conformational populations .

What in vitro assays are suitable for evaluating its biological activity, and how are false positives mitigated?

Advanced Research Question

- Anticancer Activity : Cell viability assays (MTT/CellTiter-Glo) using cancer cell lines (e.g., HeLa or MCF-7) .

- Receptor Binding : Radioligand displacement assays (e.g., orexin receptors, as seen in structurally related methanones ).

Mitigating False Positives :- Use orthogonal assays (e.g., SPR for binding kinetics alongside functional cAMP assays).

- Include control compounds (e.g., without the hydroxyethyl group) to isolate substituent-specific effects.

How should researchers resolve contradictions in biological activity data across studies?

Advanced Research Question

- Source Analysis : Compare assay conditions (e.g., cell line origin, serum concentration). For example, discrepancies in IC50 values may arise from differences in ATP levels in viability assays.

- Structural Confirmation : Re-analyze compound purity (HPLC) and stereochemistry (circular dichroism) to rule out batch variability .

- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., Piperidin-3-yl(pyrrolidin-1-yl)methanone ) to identify trends.

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

- PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats are mandatory .

- Ventilation : Use a fume hood to avoid inhalation of airborne particles.

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

How can computational docking predict its interaction with biological targets like orexin receptors?

Advanced Research Question

- Target Preparation : Retrieve orexin receptor structures (e.g., PDB: 5Y5Y) and optimize protonation states using tools like MOE or Schrödinger .

- Docking Workflow :

- Generate ligand conformers (e.g., OMEGA).

- Perform flexible docking (Glide or AutoDock Vina) to identify binding poses.

- Validate with molecular dynamics simulations to assess stability.

Key Interactions : The hydroxyethyl group may form H-bonds with receptor residues (e.g., His344 in OX1R), while the azetidine ring engages in hydrophobic contacts.

What methodologies assess metabolic stability in preclinical studies?

Advanced Research Question

- Liver Microsomal Assays : Incubate with human/rat liver microsomes and NADPH, monitoring parent compound depletion via LC-MS/MS.

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme inhibition risks .

- Metabolite ID : HRMS/MS fragmentation to detect hydroxylated or demethylated products.

How does stereochemistry impact its pharmacological profile?

Advanced Research Question

- Stereoisomer Synthesis : Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to isolate enantiomers.

- Activity Comparison : Test enantiomers in receptor binding assays; e.g., (S)-vs. (R)-hydroxyethyl configurations may show 10–100x potency differences, as seen in related compounds .

What structure-activity relationship (SAR) strategies enhance target selectivity?

Advanced Research Question

- Substituent Modulation : Replace the hydroxyethyl group with bulkier substituents (e.g., cyclopropyl) to reduce off-target binding .

- Bioisosteres : Substitute the azetidine ring with piperidine or morpholine to alter pharmacokinetics (e.g., logP, solubility).

- Proteomic Profiling : Use affinity chromatography-MS to identify off-target interactions and refine SAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.